2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione
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Overview
Description
2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and substituted with benzyl and methylphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target katp channels and ampa receptors .
Mode of Action
Related compounds have been reported to act as katp channel activators .
Biochemical Pathways
Related compounds have been reported to affect pathways related to insulin release .
Result of Action
Related compounds have been reported to inhibit insulin release from rat pancreatic b cells .
Biochemical Analysis
Biochemical Properties
The 2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione compound is reported to have several biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for these activities .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activity . For instance, some derivatives have been found to inhibit PI3Kδ, a key enzyme involved in cellular functions .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-aminopyridine, benzyl bromide, and 4-methylbenzaldehyde.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of reactions to form the thiadiazine ring. This can be achieved through the use of reagents such as sulfur and oxidizing agents.
Substitution Reactions: The benzyl and methylphenyl groups are introduced through substitution reactions, where the appropriate reagents are used to attach these groups to the thiadiazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and scalability.
Chemical Reactions Analysis
2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, depending on the reagents and conditions used. Common reagents for these reactions include halogenating agents, alkyl halides, and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new derivatives with extended conjugation or additional functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of substituted and functionalized derivatives.
Scientific Research Applications
2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
2-benzyl-4-(4-methylphenyl)-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar thiadiazine ring structure but lacks the benzyl and methylphenyl substitutions. It is known for its antihypertensive and diuretic properties.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide: This compound has a similar core structure but different substituents, and is studied for its potential as a PI3Kδ inhibitor.
1,2,4-Triazole Derivatives: These compounds have a different ring structure but share some similar chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitutions, which impart distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-benzyl-4-(4-methylphenyl)-3H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-16-9-11-18(12-10-16)23-15-22(14-17-6-3-2-4-7-17)26(24,25)19-8-5-13-21-20(19)23/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFCFEZHEPOURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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